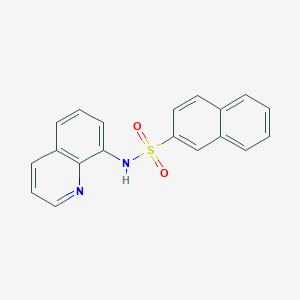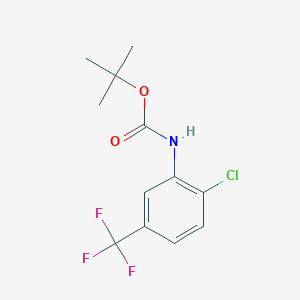![molecular formula C9H14O3 B2959972 Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate CAS No. 2137434-22-9](/img/structure/B2959972.png)
Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate” is a complex organic compound. It likely contains a bicyclic heptane structure, which is a seven-membered ring structure, and a carboxylate group, which is a common feature in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a bicyclic heptane structure with a hydroxy group (an oxygen and hydrogen atom) and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). The “methyl” in the name suggests the presence of a methyl group (a carbon atom bonded to three hydrogen atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxylate group could make the compound acidic. The compound’s solubility, melting point, boiling point, and other properties would also depend on its structure .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Research has demonstrated innovative synthetic routes to produce enantiomerically pure forms of related bicyclic compounds, showcasing the compound's role in the development of asymmetric synthesis techniques. For instance, Cativiela, Avenoza, and Peregrina (1993) described the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(and exo)-epoxybicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, underlining the potential of such compounds in stereochemical studies and the creation of novel drug molecules (Cativiela, Avenoza, & Peregrina, 1993).
Crystal and Molecular Structure Analysis
The determination of crystal and molecular structures is crucial for understanding the physical and chemical properties of compounds. Research by Lu et al. (2007) on a different, but structurally related compound, highlights the importance of X-ray crystallography in unveiling the intricate details of molecular geometry that can influence the reactivity and properties of bicyclic compounds (Lu et al., 2007).
Advanced Materials and Catalysis
Onogi, Higashibayashi, and Sakurai (2012) showcased the microwave-assisted synthesis of a related compound, demonstrating the efficiency of modern synthesis techniques. Their work indicates the broader applicability of such compounds in materials science, particularly in the synthesis of complex molecules under controlled conditions (Onogi, Higashibayashi, & Sakurai, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3/t5-,6?,7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUTTJYLFPTLU-RYVOCIFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CC([C@@H]2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2959889.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)


![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2959900.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)